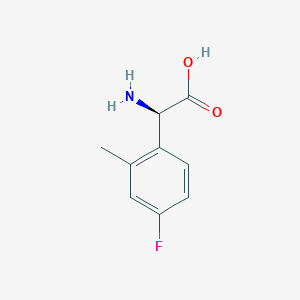

D-2-(p-Fluoro-o-methylphenyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-2-(p-Fluoro-o-methylphenyl)glycine is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of glycine, an amino acid, and features a fluorine atom and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-2-(p-Fluoro-o-methylphenyl)glycine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as p-fluoro-o-methylbenzaldehyde and glycine.

Condensation Reaction: The p-fluoro-o-methylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Catalysts and Solvents: Employing specific catalysts and solvents to enhance the reaction rate and selectivity.

Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: D-2-(p-Fluoro-o-methylphenyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The fluorine atom and methyl group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.

Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

D-2-(p-Fluoro-o-methylphenyl)glycine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of D-2-(p-Fluoro-o-methylphenyl)glycine involves its interaction with molecular targets and pathways. The compound may act by:

Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.

Pathway Modulation: It may influence biochemical pathways, leading to changes in cellular functions and responses.

Molecular Interactions: The compound’s unique structure allows it to interact with various molecular targets, resulting in specific biological effects.

Comparison with Similar Compounds

D-2-(p-Fluorophenyl)glycine: Similar in structure but lacks the methyl group on the phenyl ring.

D-2-(o-Methylphenyl)glycine: Similar but lacks the fluorine atom on the phenyl ring.

D-2-(p-Chloro-o-methylphenyl)glycine: Similar but has a chlorine atom instead of a fluorine atom.

Uniqueness: D-2-(p-Fluoro-o-methylphenyl)glycine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

D-2-(p-Fluoro-o-methylphenyl)glycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Fluorine Substitution : The presence of a fluorine atom enhances lipophilicity and may influence receptor binding.

- Methyl Group : The o-methyl substitution on the phenyl ring can affect the compound's steric and electronic properties.

This compound acts primarily as a glycine receptor modulator . Glycine receptors are critical in the central nervous system (CNS) for mediating inhibitory neurotransmission. The modulation of these receptors can have significant implications for various neurological conditions.

Key Mechanisms:

- Inhibition of Glycine Transporters : Research indicates that compounds similar to this compound may inhibit glycine transporters, leading to increased extracellular glycine levels. This effect enhances glutamatergic neurotransmission, which is vital for cognitive functions and mood regulation .

- Neuroprotective Effects : By modulating glycine levels, the compound may exert neuroprotective effects in models of neurodegeneration and psychiatric disorders .

1. Neurochemical Effects

Studies have shown that this compound increases extracellular glycine concentrations in brain regions such as the prefrontal cortex and hippocampus. This elevation correlates with improved synaptic transmission and cognitive function .

2. Antidepressant Activity

In animal models, the compound has demonstrated potential antidepressant properties by normalizing hypofunctional states in the prefrontal cortex, suggesting its utility in treating depression .

3. Anxiolytic Properties

The modulation of glycine receptors by this compound has been linked to anxiolytic effects, making it a candidate for further investigation in anxiety disorders .

Case Study 1: Neurotransmission Enhancement

A study conducted on rat models showed that administration of this compound resulted in a significant increase in glutamatergic neurotransmission, as evidenced by enhanced NMDA-mediated excitatory postsynaptic currents (EPSCs). This suggests a direct impact on synaptic plasticity mechanisms crucial for learning and memory .

Case Study 2: Antidepressant Effects

In a controlled trial involving chronic mild stress models in rodents, this compound treatment led to reduced depressive-like behavior scores compared to controls. This was associated with increased levels of brain-derived neurotrophic factor (BDNF), supporting neurogenesis .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with related compounds is presented below:

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| D-Serine | Glycine receptor agonist | Enhances NMDA receptor function |

| SSR504734 | GlyT1 inhibitor | Increases glycine levels; potential antipsychotic |

| D-2-Amino-3-phosphonopropionic acid | NMDA receptor antagonist | Neuroprotective effects observed |

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

XCULNOTXKQRTCI-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H](C(=O)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.